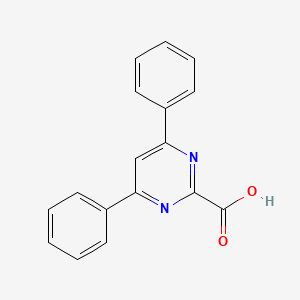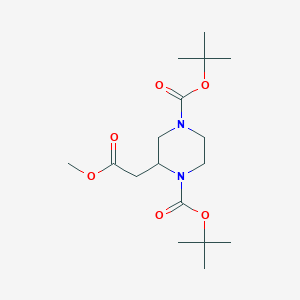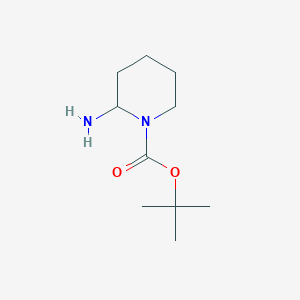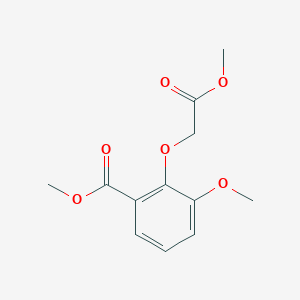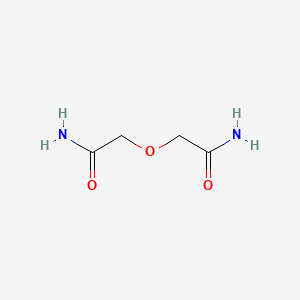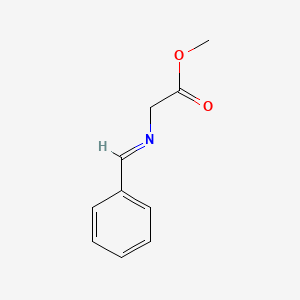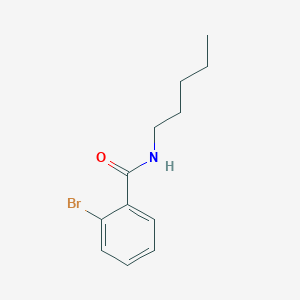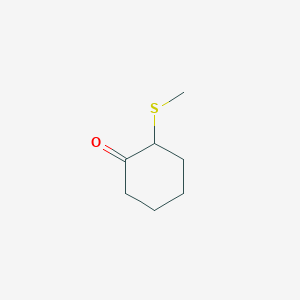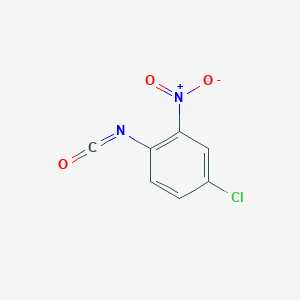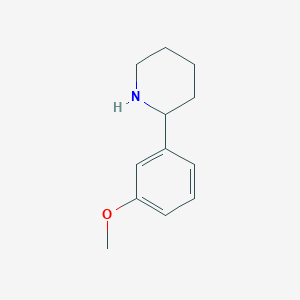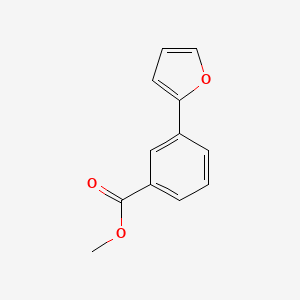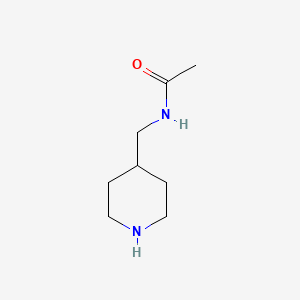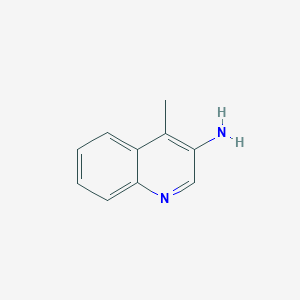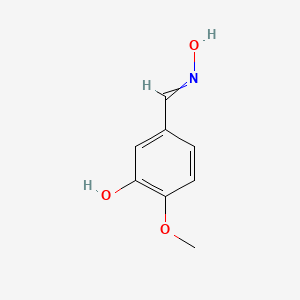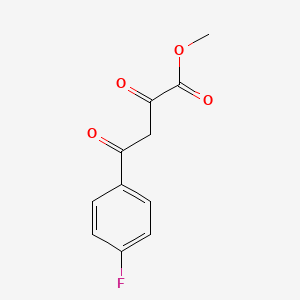
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as F4-MDPV and is a derivative of the synthetic cathinone MDPV (3,4-methylenedioxypyrovalerone).
Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has been studied for its potential as an inhibitor of glycolic acid oxidase. Compounds with similar structures have shown potency in inhibiting porcine liver glycolic acid oxidase, indicating potential therapeutic applications in related pathways (Williams et al., 1983).
Reactions with Aromatic Aldehydes
This compound reacts with aromatic aldehydes to form various chemical structures, which could be of interest in synthetic organic chemistry and pharmaceutical research. For instance, reactions with polyfluoroalkyl 2,4-dioxobutanoates and aromatic aldehydes have been explored, leading to the formation of diverse compounds (Pryadeina et al., 2006).
Supramolecular Structures
Research has shown that derivatives of methyl 2,4-dioxobutanoates can form supramolecular structures with one-dimensional channels. These channels can potentially include large organic and bioorganic molecules, which might be significant for materials science or drug delivery systems (Sheverdov et al., 2017).
Antiviral Research
Derivatives of 2,4-dioxobutanoic acid, similar to methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, have been identified as inhibitors of influenza virus endonuclease. This suggests potential applications in antiviral drug development, especially targeting influenza A and B viruses (Tomassini et al., 1994).
Synthesis of Natural Alkaloid Structures
The compound has been used in the synthesis of libraries of derivatives with an indolin-2-one motif. This motif is important in natural alkaloids, indicating its relevance in pharmaceutical chemistry and the synthesis of bioactive compounds (Vydzhak et al., 2020).
Antimicrobial and Immunotropic Activity
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has been used in the synthesis of compounds that exhibit antimicrobial, analgesic, and antipyretic activities. It also influences antibody response, making it relevant in the development of new therapeutic agents (Mar'yasov et al., 2016).
Synthesis of Cyclic Peroxides
Research has involved the synthesis of cyclic peroxides from derivatives of 1,1-bis(4-fluorophenyl)ethene, which is structurally similar to methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This research could be significant in developing new compounds with unique oxidative properties (Qian et al., 1992).
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404188 | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-34-1 | |
| Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

